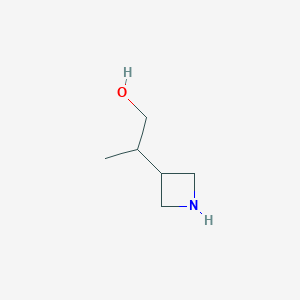

2-(Azetidin-3-yl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO |

|---|---|

Molecular Weight |

115.17 g/mol |

IUPAC Name |

2-(azetidin-3-yl)propan-1-ol |

InChI |

InChI=1S/C6H13NO/c1-5(4-8)6-2-7-3-6/h5-8H,2-4H2,1H3 |

InChI Key |

YTOJOTSLYSGODE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1CNC1 |

Origin of Product |

United States |

Foundational & Exploratory

Azetidine Architectures in Fragment-Based Drug Discovery: Physicochemical Tuning and Synthetic Access

[1]

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the transition from a low-affinity fragment hit to a potent lead compound is often bottlenecked by the need to improve physicochemical properties without inflating molecular weight (MW) or lipophilicity (LogP). The azetidine scaffold—a strained, four-membered nitrogen heterocycle—has emerged as a critical "vector engine" in this process.[1] Unlike their larger homologs (pyrrolidines and piperidines), azetidines offer a unique combination of high metabolic stability, reduced lipophilicity, and distinct exit vectors driven by ring strain (~26 kcal/mol). This guide details the strategic deployment of azetidines in FBDD, focusing on their utility as bioisosteres, the modern synthetic methods unlocking their diversity (specifically strain-release chemistry), and their role in optimizing ligand efficiency (LE).

The Physicochemical Case for Azetidines

The primary utility of azetidines in FBDD lies in their ability to modulate the Lipophilic Efficiency (LipE) of a fragment hit. When "growing" a fragment, adding carbon mass typically increases LogP. Azetidines, however, often lower LogP relative to their acyclic or larger cyclic counterparts due to the high polarity of the exposed nitrogen lone pair and the compact solvation shell.

Comparative Profiling: Azetidine vs. Homologs

The following table summarizes the structural and electronic shifts observed when replacing standard saturated heterocycles with azetidine.

| Feature | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | Enables covalent capture (if functionalized) and unique puckering. |

| pKa (Parent) | ~11.3 | ~11.3 | ~11.2 | Similar basicity, but N-substitution modulates this more drastically in azetidines due to s-character changes. |

| LogP (Calc) | Lower | Moderate | Higher | Lowers lipophilicity; improves solubility. |

| Geometry | Puckered ( | Envelope ( | Chair ( | Rigidification: Azetidine locks substituents into distinct vectors (approx 90° separation). |

| Metabolic Liability | Low | Moderate | High | Azetidines are less prone to oxidative metabolism (P450) than piperidines. |

Vector Analysis and Conformational Control

In FBDD, the orientation of exit vectors determines how a fragment grows into a sub-pocket. Azetidines provide a rigid scaffold that projects substituents at angles distinct from the typical 109.5° tetrahedral geometry found in larger rings.

Figure 1: Strategic replacement of larger heterocycles with azetidine to optimize physicochemical properties and vector orientation.

Synthetic Access: The Strain-Release Revolution

Historically, azetidine synthesis was limited by the difficulty of forming the strained four-membered ring (entropic and enthalpic penalties). In modern FBDD, Strain-Release Functionalization of bicyclic systems, particularly 1-azabicyclo[1.1.0]butanes (ABBs) , has become the gold standard. This method allows for the modular assembly of complex, 3,3-disubstituted azetidines—a motif difficult to access via traditional cyclization.

Mechanism: Strain-Release of ABBs

The high ring strain of the ABB core (~60 kcal/mol) drives the reaction. Nucleophiles or radicals can attack the bridgehead carbon, cleaving the central C-N bond to release strain and generate a functionalized azetidine.

Figure 2: Strain-release chemistry utilizing Azabicyclo[1.1.0]butanes (ABBs) to access diverse azetidine fragments.

Experimental Protocol: Modular Synthesis of 3-Aryl Azetidines

Context: This protocol describes the synthesis of 3-aryl azetidines using a strain-release cross-coupling approach. This is ideal for FBDD campaigns requiring rapid library generation around a core fragment.

Methodology: Palladium-catalyzed cross-coupling of ABBs with aryl boronic acids.

Materials

-

Substrate: N-Boc-1-azabicyclo[1.1.0]butane (Commercially available or synthesized via intramolecular cyclization).

-

Coupling Partner: Aryl Boronic Acid (Fragment diversity element).

-

Catalyst:

(5 mol%). -

Ligand: 2,2'-Bipyridine (10 mol%).

-

Oxidant:

(1 equivalent). -

Solvent: 1,2-Dichloroethane (DCE).

Step-by-Step Protocol

-

Preparation: In a glovebox or under Argon, charge a flame-dried reaction vial with

(0.05 equiv), Bipyridine (0.10 equiv), Aryl Boronic Acid (1.5 equiv), and -

Addition: Add N-Boc-ABB (1.0 equiv) dissolved in anhydrous DCE (0.2 M concentration).

-

Reaction: Seal the vial and heat to 60°C for 12 hours. The silver salt acts as an oxidant to facilitate the oxidative addition/reductive elimination cycle involving the strained C-C bond.

-

Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver residues. Wash with DCM.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Validation: Verify structure via

-NMR (Look for characteristic azetidine protons at

Why this works: The reaction exploits the relief of ring strain in the ABB system to drive the formation of the

Case Study: Azetidines in Hit-to-Lead Optimization

Target: MEK (Mitogen-activated protein kinase). Drug: Cobimetinib (Cotellic).

While Cobimetinib is a marketed drug, its development highlights the quintessential "Azetidine Effect" relevant to FBDD.

-

The Challenge: Early hits in the MEK inhibitor series (often based on piperidine or acyclic amines) suffered from metabolic instability (oxidative clearance) and suboptimal solubility.

-

The Solution: Replacement of the piperidine ring with a 3-substituted azetidine.

-

The Result:

-

Metabolic Stability: The azetidine ring reduced the number of available sites for cytochrome P450 oxidation compared to piperidine.

-

Solubility: The reduction in lipophilicity (lower LogP) improved aqueous solubility.

-

Potency: The puckered conformation of the azetidine positioned the solvent-exposed amine to interact optimally with the phosphate-binding region of the kinase, maintaining high affinity.

-

FBDD Lesson: When a fragment hit contains a saturated heterocycle that is "too greasy" or metabolically labile, contraction to an azetidine is a high-probability optimization strategy.

Future Outlook: Covalent Fragments

The next frontier for azetidines in FBDD is Covalent Fragment Screening . Azetidines functionalized with electrophiles (e.g., acrylamides or sulfonyl fluorides at the 3-position) are being used to target non-catalytic cysteines or lysines. The strain of the ring can also be exploited directly; "spring-loaded" electrophiles like ABBs themselves are being investigated as covalent warheads that react with nucleophilic residues on proteins upon binding.

References

-

Azetidines in Medicinal Chemistry: Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azetidines." Journal of Organic Chemistry (2010). Link

-

Strain-Release Chemistry: Gianatassio, R., et al. "Strain-Release Amination of Enol Triflates." Science (2016). Link

-

Cobimetinib Discovery: Rice, K. D., et al. "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts Leading to Cobimetinib." ACS Medicinal Chemistry Letters (2012). Link

-

Physicochemical Properties: Ritchie, T. J., et al.[2] "The impact of ring size on the physicochemical properties of drug-like molecules." Drug Discovery Today (2011). Link

-

Fragment-to-Lead Reviews: Erlanson, D. A., et al. "Fragment-to-Lead Medicinal Chemistry Publications in 2020." Journal of Medicinal Chemistry (2021). Link

Physicochemical Profile of 3-Substituted Azetidine Alcohols: A Technical Guide for Lead Optimization

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the 3-substituted azetidine alcohol moiety has emerged as a high-value bioisostere, offering a strategic escape from the "flatland" of aromatic-heavy lead compounds. Unlike their five- and six-membered counterparts (pyrrolidines and piperidines), azetidines possess a unique puckered conformation (

This guide provides a rigorous analysis of the physicochemical properties, synthetic accessibility, and metabolic liabilities of 3-substituted azetidine alcohols. It is designed to empower medicinal chemists to deploy this scaffold effectively to modulate lipophilicity (

Physicochemical Profiling: The Azetidine Advantage

The primary utility of the 3-hydroxyazetidine scaffold lies in its ability to lower lipophilicity without the excessive basicity often associated with aliphatic amines.

Comparative Physicochemical Metrics

The following table contrasts the core properties of azetidine against its larger ring homologs. Note the distinct "sweet spot" azetidines occupy regarding size and lipophilicity.

| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) |

| Ring Strain (kcal/mol) | ~26.0 | ~6.0 | ~0.0 |

| Basicity ( | 11.29 | 11.27 | 11.22 |

| Lipophilicity ( | 0.18 | 0.46 | 0.84 |

| Conformational Flexibility | Puckered (Rigid) | Envelope (Flexible) | Chair (Flexible) |

| 3-OH Effect on | ~8.5 - 9.5 (Inductive) | ~9.0 - 10.0 | ~10.0 - 10.5 |

Basicity Modulation ( )

While unsubstituted azetidine is highly basic (

-

Mechanism: The through-bond induction pulls electron density away from the ring nitrogen, lowering the

by 1.5–2.5 log units compared to the parent ring. -

Impact: This brings the amine basicity closer to the physiological range (7.4), improving membrane permeability by increasing the fraction of neutral species (

) available for passive diffusion, while still maintaining sufficient solubility.

Lipophilicity ( ) and Solubility

The 3-hydroxyazetidine group acts as a "polarity anchor."

-

LogD Lowering: Replacing a gem-dimethyl or a cyclohexyl group with 3-hydroxyazetidine typically lowers

by >1.5 units. -

Intramolecular Hydrogen Bonding (IMHB): In non-polar environments (like the lipid bilayer), the 3-OH can form a transient IMHB with the ring nitrogen (if N-substituted appropriately) or adjacent acceptors. This "chameleonic" behavior can mask polarity during membrane transit.

Synthetic Accessibility: Robust Protocols

The synthesis of 3-hydroxyazetidine derivatives is non-trivial due to ring strain. The most robust industrial route involves the ring closure of epichlorohydrin with a primary amine.

Core Protocol: Synthesis from Epichlorohydrin

Objective: Synthesis of 1-benzhydryl-3-azetidinol (Intermediate) followed by deprotection.

Reagents:

-

Epichlorohydrin (1.0 equiv)

-

Benzhydrylamine (1.0 equiv)

-

Methanol (Solvent)[1]

- (Catalyst for deprotection)

Step-by-Step Methodology:

-

Condensation: Dissolve benzhydrylamine in methanol at

. Add epichlorohydrin dropwise over 30 minutes. Note: Temperature control is critical to prevent polymerization of epichlorohydrin. -

Cyclization: Allow the mixture to warm to room temperature and stir for 72 hours. The reaction proceeds via an initial

attack by the amine to open the epoxide, followed by a 4-exo-tet ring closure displacing the chloride. -

Workup: Concentrate the solvent in vacuo. The residue is often a viscous oil. Crystallize from

to yield the N-protected azetidine. -

Deprotection (Hydrogenolysis): Dissolve the intermediate in MeOH. Add catalytic

(Pearlman's catalyst). Stir under -

Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate to yield 3-hydroxyazetidine as the HCl salt (white solid).[1]

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic route for generating the 3-hydroxyazetidine core from commercially available epichlorohydrin.

Metabolic Stability & Toxicology[2]

While azetidines are generally stable to spontaneous hydrolysis at physiological pH, they present specific metabolic liabilities that must be screened early.

Glucuronidation (The UGT Trap)

The exposed hydroxyl group at the 3-position is a prime substrate for UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7.

-

Risk: Rapid Phase II conjugation leads to high clearance (

) and poor oral bioavailability. -

Mitigation: Methylation of the 3-OH (to 3-methoxy) or introducing steric bulk (e.g., 3-methyl-3-hydroxy) can significantly reduce UGT affinity.

Ring Opening (Chemical Stability)

Unlike aziridines, azetidines are kinetically stable. However, under strong acidic conditions or in the presence of highly nucleophilic biological thiols (e.g., Glutathione), ring opening can occur.

-

Alert: N-aryl azetidines with strong electron-withdrawing groups on the aromatic ring are more prone to ring-opening hydrolysis.

Metabolic Fate Logic

Figure 2: Primary metabolic pathways. UGT conjugation is the dominant clearance mechanism for the alcohol variant.

Strategic Application: Bioisosterism Guide

Use the 3-substituted azetidine alcohol scaffold when your lead compound exhibits:

-

High Lipophilicity: You need to drop LogD by >1 unit without losing the cyclic constraint.

-

Metabolic Hotspots: You need to block a specific site (e.g., replacing a piperidine C4) while maintaining vector fidelity.

-

Solubility Issues: The high fraction of

character (

Decision Matrix:

-

Replace Piperidine with Azetidine? Yes, if you can tolerate a shorter bond vector (~1.5 Å reduction).

-

Replace Gem-Dimethyl with Azetidine? Yes, to link two fragments while lowering lipophilicity.

References

-

Wuitschik, G., et al. (2010). Oxetanes and Azetidines as Bioisosteres in Medicinal Chemistry. Roche. [Link]

-

Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group. Pfizer. [Link]

-

Lowe, D. (2016). Azetidines: Small Rings, Big Effects. In the Pipeline (Science). [Link]

-

PubChem. (2023). Compound Summary: 3-Hydroxyazetidine Hydrochloride. National Library of Medicine. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

The Azetidine Pharmacophore: Structural Logic and Biological Targeting

[1]

Executive Summary: The "Azetidine Switch"

In modern medicinal chemistry, the azetidine ring (a saturated four-membered nitrogen heterocycle) has evolved from a mere synthetic curiosity to a "privileged scaffold."[1][2] It is no longer just a homolog of pyrrolidine; it is a strategic tool used to modulate physicochemical properties without altering the fundamental pharmacophore binding mode.

This guide addresses the "Azetidine Switch" —the deliberate replacement of larger rings (pyrrolidine, piperidine) with azetidine to:

-

Lower Lipophilicity (LogD): Reducing non-specific binding and improving metabolic stability.

-

Rigidify Geometry: Locking vectors for optimal receptor interaction.

-

Enable Covalent Targeting: Utilizing ring strain (~26 kcal/mol) to create "spring-loaded" electrophiles for serine hydrolases.

Part 1: The Physicochemical Advantage

The decision to incorporate an azetidine ring is often driven by the need to optimize the Lipophilic Efficiency (LipE) of a lead compound.

Structural Comparison

Replacing a pyrrolidine or piperidine with an azetidine significantly alters the molecular vector and property profile.

| Property | Azetidine ( | Pyrrolidine ( | Piperidine ( | Impact on Drug Design |

| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain enables covalent reactivity (if activated). |

| LogP (Parent) | ~0.25 | ~0.46 | ~0.84 | Azetidine lowers lipophilicity, improving solubility. |

| pKa (Conj. Acid) | ~11.3 | ~11.3 | ~11.2 | Basicity is similar, but N-substitution (e.g., fluorination) allows fine-tuning. |

| Metabolic Liability | Low | High ( | High | Azetidine |

Visualizing the Design Logic

The following diagram illustrates the decision tree for employing azetidines in lead optimization.

Figure 1: The medicinal chemistry logic behind the "Azetidine Switch."

Part 2: Primary Biological Targets

Azetidine-containing compounds primarily target three biological classes: Kinases , GPCRs , and Serine Hydrolases .

Kinases: The Rigid Linker (Example: Baricitinib)

Target: Janus Kinase 1/2 (JAK1/JAK2) Drug: Baricitinib (Olumiant)

In Baricitinib, the azetidine ring does not bind the ATP pocket directly. Instead, it acts as a rigid, non-cleavable linker connecting the ATP-binding hinge binder (pyrrolo[2,3-d]pyrimidine) to the solvent-exposed ethylsulfonyl group.

-

Mechanism: The azetidine holds the sulfonyl group in a precise orientation to interact with the solvent front while minimizing steric clash within the narrow channel leading out of the ATP site.

-

Why Azetidine? A piperidine linker would be too bulky and lipophilic; a pyrrolidine would introduce chirality (if 3-substituted) or different vectors (if 2-substituted). The 3,3-disubstituted azetidine is achiral and compact.

Figure 2: Intervention of Baricitinib in the JAK-STAT signaling pathway.

GPCRs: The Headgroup Mimic (Example: Siponimod)

Target: Sphingosine-1-Phosphate Receptors (S1P1, S1P5) Drug: Siponimod (Mayzent)

Siponimod contains an azetidine-3-carboxylic acid moiety.

-

Mechanism: S1P receptors bind the endogenous lipid sphingosine-1-phosphate.[3] The zwitterionic azetidine-acid motif mimics the polar phosphate headgroup of the natural ligand, forming critical salt bridges with arginine/glutamate residues in the receptor binding pocket.

-

Selectivity: The rigidity of the azetidine restricts the conformational ensemble, improving selectivity for S1P1/5 over S1P3 (which is associated with cardiac side effects).

Serine Hydrolases: The Covalent Warhead

Target: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) Compound Class: Azetidine Ureas / Carbamates

Unlike the previous examples where the ring is a scaffold, here the azetidine ring is the electrophile .

-

Mechanism: Serine hydrolases possess a catalytic triad (Ser-His-Asp). The nucleophilic serine attacks the carbonyl of the azetidine urea. Due to the high ring strain (~26 kcal/mol), the azetidine ring opens, forming a stable covalent acyl-enzyme adduct.

-

Selectivity: This reaction is often specific to the geometry of the enzyme active site, allowing for the design of highly selective covalent inhibitors (e.g., VER-156084).

Part 3: Technical Deep Dive - Experimental Protocols

Synthesis of the Baricitinib Core

A self-validating protocol for synthesizing the 3-azetidinyl-acetonitrile intermediate.

Objective: Synthesize 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Reagents:

-

tert-butyl 3-oxoazetidine-1-carboxylate (Starting Material)[4]

-

Diethyl cyanomethylphosphonate (Horner-Emmons reagent)

-

Potassium tert-butoxide (Base)

-

Trifluoroacetic acid (TFA)

-

Ethanesulfonyl chloride

Protocol:

-

Horner-Emmons Olefination:

-

Dissolve diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF at 0°C.

-

Add Potassium tert-butoxide (1.2 eq) slowly; stir for 30 min.

-

Add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) dropwise.

-

Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (formation of alkene).

-

Validation: 1H NMR should show the disappearances of the ketone signal and appearance of the vinyl proton.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 1 hour.

-

Concentrate in vacuo to remove excess TFA.

-

-

Sulfonylation:

-

Redissolve the crude amine salt in DCM with Triethylamine (3.0 eq) at 0°C.

-

Add Ethanesulfonyl chloride (1.1 eq) dropwise.

-

Stir 2 hours. Quench with water, extract with DCM.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

-

Target Engagement: Covalent Probe Competition Assay

Protocol to verify azetidine urea binding to Serine Hydrolases (e.g., FAAH).

Principle: Activity-Based Protein Profiling (ABPP). A fluorescent fluorophosphonate (FP-Rhodamine) probe binds to active serine hydrolases. If the azetidine compound binds covalently, it blocks the probe.

Workflow:

-

Proteome Preparation: Lysate from cells expressing FAAH (e.g., brain homogenate or transfected HEK293).

-

Inhibitor Incubation:

-

Aliquot lysate (50 µg protein) into tubes.

-

Add Azetidine test compound (concentration range: 1 nM - 10 µM).

-

Incubate 30 min at 37°C.

-

-

Probe Labeling:

-

Add FP-Rhodamine (1 µM final).

-

Incubate 20 min at RT (dark).

-

-

Analysis:

-

Quench with SDS-PAGE loading buffer.

-

Run SDS-PAGE gel.

-

Scan for fluorescence.

-

Result: Disappearance of the fluorescent band at the MW of FAAH indicates covalent target engagement.

-

Figure 3: Activity-Based Protein Profiling (ABPP) workflow for validating covalent azetidine inhibitors.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44205240, Baricitinib. Retrieved from [Link]

-

European Medicines Agency. Mayzent (siponimod) Assessment Report. Retrieved from [Link]

-

Mullard, A. (2018). FDA approves baricitinib for rheumatoid arthritis. Nature Reviews Drug Discovery. Retrieved from [Link]

- Pfizer.Azetidine Derivatives as JAK Inhibitors (Patent WO2011068881).

-

Cravatt, B. F., et al. (2010). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Clinical Evaluation of Siponimod for the Treatment of Secondary Progressive Multiple Sclerosis: Pathophysiology, Efficacy, Safety, Patient Acceptability and Adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Nucleophilic Substitution Strategies for 2-(Azetidin-3-yl)propan-1-ol

This Application Note is designed for medicinal chemists and process scientists utilizing 2-(Azetidin-3-yl)propan-1-ol as a building block.[1] It focuses on the strategic functionalization of this scaffold, specifically addressing nucleophilic substitution pathways while maintaining the integrity of the strained azetidine ring.

Executive Summary & Scaffold Analysis

2-(Azetidin-3-yl)propan-1-ol is a high-value bifunctional building block offering a primary alcohol and a secondary amine within a rigid, three-dimensional framework.[1] The azetidine ring (4-membered) provides significant metabolic stability and favorable physicochemical properties (low lipophilicity, high

However, the scaffold presents a dichotomy of reactivity:

-

The Azetidine Ring: Possesses ~25.4 kcal/mol of ring strain. While kinetically stable under neutral conditions, it is susceptible to nucleophilic ring-opening (degradative substitution) if the nitrogen is quaternized or activated by strong Lewis acids.

-

The Primary Alcohol: A versatile handle for Nucleophilic Substitution (

) reactions to install pharmacophores, provided the amine is orthogonally protected.

This guide details protocols to selectively functionalize the alcohol moiety (converting -OH to a Leaving Group and displacing) or the amine, without triggering ring fragmentation.

Chemical Stability & Handling

Ring Strain & Degradation Risks

The primary failure mode when working with azetidinyl-alcohols is unintended ring opening .[1] This typically occurs via two mechanisms:[1][2]

-

Acid-Catalyzed Opening: Strong Brønsted acids (e.g., conc.[1] HCl,

) or Lewis acids ( -

Intramolecular Alkylation (Self-Destruction): If the alcohol is converted to a leaving group (e.g., O-Mesylate) without protecting the nitrogen, the nucleophilic amine will attack the electrophilic carbon. This leads to polymerization or the formation of strained bicyclic ammonium species that rapidly degrade.

The "Safety Lock" Strategy: N-Protection

CRITICAL RULE: Never attempt to activate the hydroxyl group (MsCl, TsCl,

-

Recommended PG: Boc (tert-butyloxycarbonyl) .[1] It suppresses the nucleophilicity of the nitrogen and is stable to the basic conditions of most substitution reactions.

-

Alternative PG: Cbz (Benzyl carbamate) if acid stability is required downstream.

Reaction Pathways & Logic

The following diagram illustrates the decision matrix for functionalizing 2-(Azetidin-3-yl)propan-1-ol.

Caption: Workflow for safe functionalization. Direct activation without N-protection leads to rapid scaffold decomposition.[1]

Detailed Experimental Protocols

Protocol A: Indirect Substitution via Mesylation (OH OMs Nu)

Best for: Installing Azides, Cyanides, or secondary Amines.

Step 1: N-Boc Protection [1]

-

Dissolve 2-(Azetidin-3-yl)propan-1-ol (1.0 equiv) in DCM (10 vol).

-

Add Triethylamine (1.5 equiv).

-

Cool to 0°C. Add

(1.1 equiv) portion-wise. -

Stir at RT for 4–16 h. Monitor by TLC/LCMS (Disappearance of amine).

-

Workup: Wash with 0.5M citric acid (removes TEA/unreacted amine), then brine. Dry (

) and concentrate.[3]-

Checkpoint: Product should be a stable oil/solid.

-

Step 2: Mesylation (Activation) [1]

-

Dissolve N-Boc intermediate (1.0 equiv) in anhydrous DCM (15 vol).

-

Add Triethylamine (2.0 equiv). Cool to -10°C (Ice/Salt bath).

-

Note: Temperature control is vital to prevent elimination side reactions.

-

-

Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 20 min.

-

Stir at 0°C for 1 h.

-

Quench: Add cold water. Extract with DCM.

-

Purification: Generally used crude after drying. If storage is needed, keep at -20°C.[1]

Step 3: Nucleophilic Displacement (

)

Example: Synthesis of the Azide (Precursor to Amines/Triazoles)

-

Dissolve O-Mesylate intermediate in DMF (10 vol).

-

Add Sodium Azide (

) (1.5 equiv). -

Heat to 60°C for 4–6 h.

-

Caution: Do not exceed 80°C to avoid thermal degradation of the Boc group or ring strain release.

-

-

Workup: Dilute with

(avoids DMF emulsion), wash with water (x3) to remove DMF/salts. -

Result: N-Boc-2-(Azetidin-3-yl)propyl azide.[1]

Protocol B: Direct Substitution via Mitsunobu Reaction

Best for: Ether formation (Phenols) or Imide installation (Gabriel Synthesis).[1]

Reagents:

-

Prepare Solution: Dissolve N-Boc-2-(Azetidin-3-yl)propan-1-ol (1.0 equiv),

(1.5 equiv), and the Nucleophile (e.g., Phenol, Phthalimide; 1.1 equiv) in anhydrous THF (20 vol). -

Addition: Cool to 0°C. Add DIAD (1.5 equiv) dropwise over 30 min.

-

Visual Cue: The yellow color of DIAD should fade upon addition.

-

-

Reaction: Warm to RT and stir for 12–24 h.

-

Workup: Concentrate THF. Triturate residue with

/Hexane to precipitate -

Purification: Flash chromatography is usually required to separate the product from reduced hydrazine byproducts.

Data Summary & Troubleshooting

| Parameter | Recommendation | Rationale |

| Solvent Choice | DCM (Activation), DMF/ACN (Substitution) | DCM minimizes ring opening; DMF promotes |

| Base Choice | TEA or DIPEA | Non-nucleophilic bases prevent competition during activation. |

| Temperature | Activation: < 0°C Substitution: < 70°C | High heat (>100°C) risks thermal ring opening of the azetidine. |

| Leaving Group | Mesylate (OMs) > Tosylate (OTs) | Mesylates form faster at lower temps, reducing thermal stress on the ring. |

| Nucleophile | Strong, non-bulky nucleophiles favored for primary alkyl displacement.[1] |

Common Failure Modes

-

Problem: Low yield in Step 2 (Activation).

-

Cause: Product instability or water in solvent.

-

Fix: Use anhydrous DCM; keep reaction cold; use immediately in Step 3.

-

-

Problem: Formation of "Sticky Polymer".

-

Cause: Unprotected Nitrogen participating in reaction.

-

Fix: Verify 100% N-Boc protection via LCMS before proceeding.[1]

-

-

Problem: Ring Opening (3-chloropropyl derivative observed).

-

Cause: Use of HCl or strong acid during workup.[5]

-

Fix: Use Citric Acid or Ammonium Chloride for neutral/mild acidic washes.

-

References

-

Azetidine Synthesis & Reactivity

-

Mitsunobu Reaction Protocols

-

Alcohol Activation (Mesylation)

-

Azetidine Building Blocks (Properties)

Sources

- 1. 1373233-10-3|N-BOC-3-(Propoxymethyl)azetidine|BLD Pharm [bldpharm.com]

- 2. youtube.com [youtube.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem960.com [chem960.com]

- 16. 1-Boc-氮杂环丁烷-3-羧酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

Application Notes and Protocols for Peptide Coupling with Azetidine Amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design. Azetidine-containing amino acids, prized for their ability to induce specific backbone turns, enhance proteolytic stability, and improve pharmacokinetic profiles, present unique challenges in peptide synthesis.[1] This guide provides a comprehensive overview of the critical parameters for the successful coupling of azetidine amine derivatives, including 3-aminoazetidines and azetidine-2-carboxylic acids. We delve into the underlying chemical principles governing these challenging couplings, offer a comparative analysis of common coupling reagents, and provide detailed, field-tested protocols for both solid-phase and solution-phase synthesis.

The Unique Challenge of Azetidine Derivatives in Peptide Synthesis

The successful formation of a peptide bond hinges on the nucleophilic attack of an amine on an activated carboxylic acid.[2][3] Azetidine derivatives, however, introduce specific steric and electronic hurdles that can render standard coupling protocols inefficient.

-

Steric Hindrance: The rigid, four-membered ring of azetidine derivatives presents a sterically congested environment around the nitrogen atom, impeding the approach of the activated carboxyl group. This is particularly pronounced in N-substituted and 3,3-disubstituted azetidines.[4]

-

Reduced Nucleophilicity: The ring strain inherent to the azetidine scaffold can alter the hybridization and electron density of the nitrogen atom, leading to lower nucleophilicity compared to acyclic primary or secondary amines.[5] This reduced reactivity necessitates the use of more potent coupling reagents and optimized reaction conditions.

These factors can lead to sluggish reaction times, incomplete couplings, and the formation of deletion sequences or other side products. Therefore, a careful selection of coupling reagents, bases, and solvents is paramount for achieving high yields and purity.

Comparative Analysis of Coupling Reagents for Azetidine Derivatives

The choice of coupling reagent is arguably the most critical factor in overcoming the challenges posed by azetidine amines. While a vast array of reagents is available, their efficacy with these strained cyclic amines varies significantly. Based on their activation mechanism, they can be broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides.

| Coupling Reagent | Class | Activation Principle | Suitability for Azetidine Coupling |

| HATU | Uronium/Aminium Salt | Forms a highly reactive OAt-active ester. | Excellent: Widely regarded as the gold standard for difficult couplings, including those involving sterically hindered and N-methylated amino acids. The HOAt leaving group provides anchimeric assistance, accelerating the reaction. |

| COMU | Uronium/Aminium Salt | Forms a highly reactive Oxyma-active ester. | Excellent: Exhibits coupling efficiencies comparable to or even exceeding HATU, especially for hindered couplings.[2][4] It is also a safer alternative to benzotriazole-based reagents.[2][6][7][8] |

| HBTU/TBTU | Uronium/Aminium Salt | Forms an OBt-active ester. | Good: Effective for many standard couplings but may be less efficient than HATU or COMU for particularly challenging azetidine derivatives. Can lead to guanidinylation of the amine if used in excess.[7] |

| PyBOP | Phosphonium Salt | Forms an OBt-active ester. | Good: A reliable reagent for many applications, but like HBTU/TBTU, may show lower efficiency with highly hindered azetidines compared to HATU or COMU. |

| EDC/HOBt | Carbodiimide | Forms an OBt-active ester via an O-acylisourea intermediate. | Moderate: Generally less effective for sterically demanding couplings and may require longer reaction times or higher temperatures. The formation of N-acylurea byproduct can also complicate purification. |

Recommendation: For the coupling of azetidine amine derivatives, HATU and COMU are the reagents of choice due to their high reactivity and ability to overcome steric hindrance.

Optimizing Reaction Conditions for Azetidine Coupling

Beyond the selection of the coupling reagent, careful optimization of the base, solvent, and stoichiometry is crucial for success.

The Role of the Base

A tertiary amine base is typically required to deprotonate the carboxylic acid and neutralize the acidic byproducts of the coupling reaction. The choice of base can significantly impact the reaction rate and the extent of racemization.

-

N,N-Diisopropylethylamine (DIPEA): The most commonly used base in peptide synthesis due to its strong basicity and steric bulk, which minimizes side reactions. It is the recommended base for most HATU and COMU-mediated couplings of azetidine derivatives.[1]

-

2,4,6-Collidine: A less nucleophilic, sterically hindered base that can be advantageous in minimizing epimerization, particularly when coupling chiral carboxylic acids.[9]

-

N-Methylmorpholine (NMM): A weaker base than DIPEA, which can sometimes be beneficial in reducing racemization, but may lead to slower reaction rates.

Recommendation: Start with DIPEA as the base of choice. If racemization is a concern, consider switching to 2,4,6-collidine .

Solvent Selection

The solvent must be able to dissolve all reactants and swell the resin in solid-phase synthesis.

-

N,N-Dimethylformamide (DMF): The most common solvent for both solid-phase and solution-phase peptide synthesis due to its excellent solvating properties.

-

Dichloromethane (DCM): A good solvent for many coupling reactions, particularly in solution-phase.

-

N-Methyl-2-pyrrolidone (NMP): Can be a superior solvent for aggregating sequences in solid-phase synthesis.

Recommendation: DMF is the preferred solvent for most applications.

Stoichiometry and Reaction Time

For difficult couplings involving azetidine derivatives, it is often necessary to use an excess of the coupling reagent and the carboxylic acid.

-

Solid-Phase Peptide Synthesis (SPPS): A 2- to 3-fold excess of the amino acid and coupling reagent relative to the resin loading is a good starting point. Double coupling (repeating the coupling step) may be necessary for particularly challenging sequences.[1]

-

Solution-Phase Peptide Synthesis: Near-equimolar amounts of the reactants can be used, but a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent may improve the yield.

Reaction times can range from 1 to 4 hours for SPPS and may be longer for solution-phase synthesis. Monitoring the reaction progress using a qualitative method like the Kaiser test (for primary amines) or by LC-MS is highly recommended.[1]

Experimental Protocols

The following protocols provide a starting point for the successful coupling of azetidine amine derivatives. Optimization may be required based on the specific substrates and desired outcome.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Azetidine-2-carboxylic Acid

This protocol describes the manual synthesis of a peptide containing an Fmoc-protected azetidine-2-carboxylic acid (Fmoc-Aze-OH) on a Rink Amide resin using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids (including Fmoc-Aze-OH)

-

Coupling reagent: HATU or COMU

-

Base: DIPEA

-

Deprotection solution: 20% piperidine in DMF

-

Solvents: DMF, DCM

-

Washing solutions: DMF, DCM, isopropanol

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.[1]

-

Fmoc Deprotection:

-

Amino Acid Coupling (for Fmoc-Aze-OH):

-

In a separate vial, dissolve Fmoc-Aze-OH (3 equivalents relative to resin loading) and HATU or COMU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and vortex briefly.[1]

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, a second coupling may be performed.

-

Monitor the coupling completion using a Kaiser test (a negative result indicates a complete reaction).[1]

-

Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).[1]

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.[1]

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and gently swirl for 2-3 hours at room temperature.[10]

-

Filter the resin and collect the filtrate.[10]

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.[10]

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether.

-

Dry the crude peptide under vacuum.[10]

-

-

Purification: Purify the crude peptide by preparative RP-HPLC.

Protocol 2: Solution-Phase Synthesis of a Dipeptide with N-Boc-3-aminoazetidine

This protocol describes the coupling of a protected carboxylic acid to N-Boc-3-aminoazetidine in solution.

Materials:

-

N-protected carboxylic acid (e.g., Z-Phe-OH)

-

N-Boc-3-aminoazetidine

-

Coupling reagent: COMU

-

Base: DIPEA

-

Solvents: DMF, Ethyl acetate (EtOAc)

-

Aqueous solutions: 1 N HCl, 1 N NaHCO₃, saturated NaCl (brine)

-

Drying agent: Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve the N-protected carboxylic acid (1.0 equivalent) and N-Boc-3-aminoazetidine (1.0 equivalent) in DMF.

-

Cool the solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

Add DIPEA (2.0 equivalents) to the reaction mixture.

-

Add COMU (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.

-

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 N HCl (2 times), 1 N NaHCO₃ (2 times), and brine (1 time).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Potential Side Reactions and Troubleshooting

While modern coupling reagents have minimized the occurrence of side reactions, it is important to be aware of potential issues, especially when working with strained ring systems like azetidines.

-

Racemization/Epimerization: The activation of the carboxylic acid can lead to the loss of stereochemical integrity at the α-carbon.[11] This is a general issue in peptide synthesis but can be exacerbated by strong bases and prolonged reaction times.

-

Mitigation: Use a less nucleophilic base like 2,4,6-collidine, minimize pre-activation times, and consider using racemization-suppressing additives if not already part of the coupling reagent (e.g., HOBt, HOAt, Oxyma).[9]

-

-

Ring Stability: The azetidine ring is generally stable under standard peptide coupling and cleavage conditions (e.g., TFA).[5][12] However, prolonged exposure to strong acids or nucleophiles could potentially lead to ring-opening, although this is not commonly reported under typical synthesis protocols. One study noted acid-mediated intramolecular ring-opening in a specific series of N-substituted azetidines, highlighting that stability can be context-dependent.

-

Mitigation: Adhere to established protocols and avoid unnecessarily harsh or prolonged reaction conditions. If instability is suspected, analyze crude products carefully for byproducts with unexpected masses.

-

-

Guanidinylation: Uronium/aminium-based reagents like HBTU and HATU can react with the free amine of the peptide to form a guanidinium cap, preventing further chain elongation.

-

Mitigation: Use a slight excess of the carboxylic acid relative to the coupling reagent and avoid prolonged pre-activation of the coupling reagent before the addition of the amine. Phosphonium-based reagents like PyAOP do not cause this side reaction.[3]

-

Visualizing the Workflow and Mechanisms

Workflow for SPPS of Azetidine-Containing Peptides

Caption: General workflow for the solid-phase synthesis of peptides containing azetidine derivatives.

Mechanism of HATU-Mediated Coupling

Caption: Simplified mechanism of HATU-mediated peptide coupling with an azetidine amine.

Conclusion

The successful incorporation of azetidine amine derivatives into peptides requires a departure from standard coupling protocols. By understanding the inherent challenges of steric hindrance and reduced nucleophilicity, and by selecting highly reactive coupling reagents such as HATU or COMU, researchers can effectively synthesize these valuable peptidomimetics. Careful optimization of the base, solvent, and reaction stoichiometry, coupled with diligent monitoring of the reaction progress, will ensure high yields and purity. The protocols and guidelines presented herein provide a robust framework for navigating the complexities of azetidine peptide chemistry, empowering scientists in the pursuit of novel therapeutics and advanced biomaterials.

References

-

Aapptec Peptides. Coupling Reagents. [Link]

-

ResearchGate. Comparison of Peptide Coupling Reagents COMU and HCTU. [Link]

-

Aapptec Peptides. Coupling Reagents. [Link]

-

ResearchGate. COMU: A third generation of uronium-type coupling reagents. [Link]

-

ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ResearchGate. Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. [Link]

-

PubMed Central. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

-

Wiley Online Library. (2020). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. [Link]

-

MDPI. (2020). Efficient Solution-Phase Dipeptide Synthesis Using Titanium Tetrachloride and Microwave Heating. [Link]

-

J-STAGE. Peptide Synthesis via N-Acylated Aziridinone. II. The Reaction of N-Acylated Aziridinone and Its Use in Peptide Synthesis. [Link]

- Google Patents. Method for solution-phase peptide synthesis.

-

PubMed Central. (2023). Epimerisation in Peptide Synthesis. [Link]

-

PubMed Central. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

-

Nowick Laboratory, UC Irvine. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

PubMed. Comparative study of methods to couple hindered peptides. [Link]

-

Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

-

Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

-

ResearchGate. Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. [Link]

-

Organic Chemistry Portal. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]

-

ResearchGate. What is the best condition for coupling amine-compound with a diversity of carboxylic acids, with less byproducts?. [Link]

-

PubMed. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. [Link]

-

YouTube. Peptide Synthesis with the Boc Protecting Group. [Link]

-

PubMed. Epimerisation in Peptide Synthesis. [Link]

-

ResearchGate. Methods and protocols of modern solid phase peptide synthesis. [Link]

-

PubMed. Efficient route to (S)-azetidine-2-carboxylic acid. [Link]

-

PubMed. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 3. The process of COMU coupling reaction._Chemicalbook [chemicalbook.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. peptide.com [peptide.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing azetidine ring opening during acidic workup

Technical Support & Troubleshooting Guide

Status: Active Department: Synthetic Chemistry / Process Development Subject: Prevention of Azetidine Ring Opening During Acidic Workup

The Mechanic's Corner: Understanding the Failure Mode

The Core Issue: Azetidines possess significant ring strain energy (~26 kcal/mol), making them thermodynamically primed for ring opening. While kinetically stable under neutral or basic conditions, acidic environments compromise this stability.

The Mechanism of Failure:

-

Protonation: The azetidine nitrogen is basic (

for alkyl azetidines). Acidic workup protonates this nitrogen, creating a good leaving group (ammonium). -

Activation: The

bonds are weakened by the positive charge on nitrogen. -

Nucleophilic Attack: A nucleophile (often the counterion

or solvent -

Collapse: The ring snaps open to relieve strain, forming a linear impurity (e.g.,

-chloroamine or

Visualizing the Decomposition Pathway

Figure 1: The acid-catalyzed decomposition pathway of azetidines.[1] Protonation activates the ring strain, allowing weak nucleophiles to trigger irreversible opening.

Troubleshooting Guide: Scenario-Based Solutions

Scenario A: "My product vanished after Boc deprotection."

Diagnosis: You likely used aqueous

| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |

| Acid Source | TFA, | Chloride ( | |

| Solvent | MeOH, EtOH, | DCM, | Protic solvents can act as nucleophiles. |

| Scavenger | None | Triethylsilane ( | If a cation is generated, scavengers prevent side reactions. |

Scenario B: "I see a +36/38 mass unit impurity."

Diagnosis: This corresponds to the addition of

-

Immediate: Do not use

for salt formation. -

Alternative: Use Oxalic acid or Fumaric acid to form stable salts without nucleophilic counterions.

Scenario C: "Decomposition occurs during aqueous extraction (Quenching)."

Diagnosis: The pH dropped too low (< 3) during the quench, or the biphasic mixture got too hot. The Fix:

-

Buffer, Don't Just Quench: Never quench a basic reaction containing azetidines with

. Use Saturated -

Cold Workup: Perform all extractions at

.

Validated Protocols

Protocol 1: The "Safe" Boc-Deprotection (TFA Method)

Use this method to remove Boc groups while preserving the azetidine ring.

-

Preparation: Dissolve the N-Boc azetidine (1.0 equiv) in anhydrous DCM (

concentration). Cool to -

Acid Addition: Add TFA (10-20 equiv) dropwise. Do not use HCl.

-

Self-Validation Step: Monitor by TLC/LCMS. Look for the disappearance of starting material. Do not let it stir "overnight" unnecessarily.

-

-

Quenching (Critical Step):

-

Option A (Volatile Product): Concentrate the reaction mixture in vacuo at low temperature (

) to remove TFA. Do not add water. -

Option B (Non-Volatile): Pour the cold reaction mixture slowly into a vigorously stirring slurry of solid

in DCM. Do not add water until evolution of

-

-

Isolation: Filter the solids and concentrate. If an aqueous wash is strictly necessary, use a pH 8-9 buffer, never pure water or acid.

Protocol 2: Non-Aqueous Workup for Azetidine Intermediates

Use this when your azetidine is an intermediate sensitive to hydrolysis.

-

Quench: Instead of adding water, add solid

(Glauber's salt) or grind solid -

Precipitation: Dilute with excess diethyl ether or MTBE. This often precipitates inorganic salts while keeping the organic azetidine in solution.

-

Filtration: Filter through a pad of Celite.

-

Evaporation: Concentrate the filtrate. This avoids exposing the azetidine to an aqueous acidic interface entirely.

Decision Logic: Selecting the Right Workup

Use this logic flow to determine the safest processing method for your specific experiment.

Figure 2: Decision matrix for selecting reagents and workup conditions to preserve azetidine integrity.

FAQ: Rapid Response

Q: Can I use HCl in Dioxane for Boc removal?

A: Risky. Even though it is anhydrous, the chloride ion (

Q: My azetidine has an electron-withdrawing group (EWG) on the nitrogen (e.g., Sulfonamide). Is it safe? A: Generally, Yes . EWGs (Sulfonyl, Acyl, Carbamate) reduce the basicity of the nitrogen, making it harder to protonate. These are significantly more stable to acid than alkyl-azetidines. However, if the conditions remove the EWG (like Boc removal), the ring becomes vulnerable immediately.

Q: What is the "Self-Validating" check for ring opening? A: Use NMR .

-

Intact Ring: Azetidine protons typically appear as multiplets around

3.5 - 4.5 ppm. -

Opened Ring: Look for a shift to distinct triplets (typical of linear alkyl chains) and the appearance of exchangeable protons (

8.0+) if an ammonium salt formed.

References

-

Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[2] Journal of Medicinal Chemistry.[2] Link

-

Duncton, M. A. J. (2011). Minireview: Recent Applications of Oxetanes and Azetidines in Drug Discovery. MedChemComm. Link

-

Lowe, J. (2021).[3] Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

-

St-Jean, F., et al. (2008). Azetidine Stability and Reactivity.[1][3][4] Journal of Organic Chemistry.[5][6][7] Link

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Solving Solubility & Isolation Challenges with Azetidine Intermediates

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting Solubility, Extraction, and Stability of Azetidine Scaffolds

Introduction: The Azetidine Paradox

Azetidines are a cornerstone of modern medicinal chemistry, increasingly utilized as bioisosteres for gem-dimethyl groups, piperidines, and pyrrolidines to improve metabolic stability and lower lipophilicity. However, the very properties that make them attractive—high polarity (

Researchers often encounter three distinct failure modes:

-

The "Invisible Product": The compound remains in the aqueous phase during standard extraction.

-

The "Uncrystallizable Oil": Salt formation leads to hygroscopic oils rather than discrete solids.

-

The "Disappearing Scaffold": Ring opening occurs during acidic workup or concentration.

This guide moves beyond standard textbook protocols to provide field-tested "rescue" methodologies for handling these difficult intermediates.

Troubleshooting Guide (Q&A)

Issue 1: "I synthesized a polar azetidine, but it won't extract into DCM or EtOAc."

Diagnosis: Unsubstituted or small N-alkyl azetidines have low LogP values (often < 0), making them highly water-soluble. Standard organic solvents (DCM, EtOAc) are too non-polar to compete with the hydration shell of the azetidine nitrogen.

The Solution: The "Salting-Out + Polar Cocktail" Protocol You must decrease the water's solvation power while increasing the organic phase's polarity without making it miscible with water.

-

Step 1: Saturation. Saturate the aqueous phase with NaCl (brine) or

(if the compound is stable to base). This disrupts the hydration shell ("salting out"). -

Step 2: The Solvent Switch. Do not use pure DCM. Use a mixture of Chloroform:Isopropanol (3:1) or DCM:Isopropanol (4:1) . The alcohol component acts as a phase transfer agent, H-bonding with the amine to pull it into the organic layer.

Issue 2: "My azetidine TFA salt is an intractable oil/gum. How do I get a solid?"

Diagnosis: Trifluoroacetate (TFA) salts of azetidines are notorious for forming "ionic liquids" or hygroscopic oils due to poor lattice energy packing and charge delocalization.

The Solution: Counter-Ion Exchange & Trituration

-

Method A (Salt Exchange): Convert the TFA salt to an HCl salt. Dissolve the oil in a minimal amount of MeOH/DCM, treat with 2M HCl in ether (or dioxane), and evaporate. HCl salts pack better than TFA salts.

-

Method B (Antisolvent Trituration): Dissolve the oil in a minimal volume of a "good" solvent (MeOH or DCM). Slowly add a "bad" solvent (Diethyl Ether or MTBE) with vigorous stirring. If it oils out again, scratch the flask sides or sonicate to induce nucleation.

Issue 3: "The product degrades during concentration or silica chromatography."

Diagnosis: Azetidines are kinetically stable but thermodynamically reactive.

-

Acid Sensitivity: While protonation generally stabilizes the ring against nucleophiles, strong acids combined with heat can induce ring opening (polymerization).

-

Silica Acidity: The Lewis acidity of standard silica gel can catalyze ring opening or irreversible adsorption of the basic amine.

The Solution: Base-Deactivated Silica Pre-treat your silica column with 1-2% Triethylamine (TEA) or Ammonia in the eluent. This neutralizes acidic sites on the silica. Alternatively, use Alumina (Basic) stationary phase for highly sensitive azetidines.

Detailed Experimental Protocols

Protocol A: The "Rescue" Extraction for Highly Polar Azetidines

Use this when LCMS shows product in the aqueous layer after standard workup.

-

Basify: Adjust the aqueous reaction mixture to pH > 12 using 50% NaOH or saturated

. (Ensure your specific substitution pattern tolerates high pH). -

Saturate: Add solid NaCl until no more dissolves (saturation point).

-

Prepare Solvent: Mix Chloroform (

) and Isopropanol (IPA) in a 3:1 ratio . -

Extract: Perform 3-5 extractions using the

:IPA mixture.-

Note: This mixture is denser than water.

-

-

Dry: Dry combined organics over

(Sodium Sulfate). Avoid -

Concentrate: Evaporate at

to avoid thermal degradation.

Protocol B: Solidification of Oily Azetidine Salts

-

Dissolution: Dissolve the crude oily salt in the minimum volume of Methanol (e.g., 100 mg in 0.5 mL).

-

Antisolvent Addition: Add Diethyl Ether (

) dropwise until the solution turns slightly cloudy (turbidity point). -

Nucleation: Cap the vial and sonicate for 1 minute. If oil droplets form, add a seed crystal (if available) or scratch the glass interface vigorously with a spatula.

-

Crystallization: Place in a freezer (-20°C) overnight.

-

Filtration: Filter the resulting solid quickly (azetidine salts can be hygroscopic) and wash with cold

.

Visualized Workflows

Figure 1: Decision Logic for Azetidine Isolation

Caption: A logic flow for selecting the correct isolation method based on azetidine solubility and stability properties.

Reference Data: Solvent Systems

Table 1: Recommended Solvent Systems for Azetidine Extraction & Purification

| Operation | Solvent System | Ratio (v/v) | Notes |

| Extraction (Standard) | DCM / Water | 1:1 | Only for N-protected or lipophilic analogs (LogP > 1). |

| Extraction (Polar) | 3:1 | Gold Standard for free base azetidines. High recovery. | |

| Extraction (Alt) | DCM / IPA | 4:1 | Less toxic than chloroform, slightly lower recovery. |

| TLC Eluent | DCM / MeOH / | 90:9:1 | Ammonia prevents streaking of the basic amine. |

| Crystallization | MeOH / | 1:10 | Good for HCl and Oxalate salts. |

| Crystallization | Acetone / Hexane | 1:5 | Good for free bases (if solid). |

References

-

Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link

-

Sirenko, V., et al. (2021).[1] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[1] RSC Advances. Link

-

Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. (Discusses similar polarity/solubility handling for 4-membered rings). Angewandte Chemie International Edition. Link

-

Phelps, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[2] ACS Medicinal Chemistry Letters. Link

Sources

Technical Support Center: Optimizing N-alkylation of 2-(Azetidin-3-yl)propan-1-ol

Welcome to the technical support center for the N-alkylation of 2-(azetidin-3-yl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this transformation and achieve optimal results in your synthesis.

Introduction: The Synthetic Challenge

The N-alkylation of 2-(azetidin-3-yl)propan-1-ol presents a unique set of challenges due to the presence of two nucleophilic centers: the secondary amine of the azetidine ring and the primary hydroxyl group of the propanol side chain. Achieving selective N-alkylation requires careful consideration of reaction conditions to avoid common pitfalls such as O-alkylation, overalkylation, and potential ring-opening of the strained azetidine ring. This guide will equip you with the knowledge to anticipate and overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-alkylation of 2-(azetidin-3-yl)propan-1-ol?

A1: The two most prevalent and effective methods are direct N-alkylation with an alkyl halide (or sulfonate) and reductive amination with an aldehyde or ketone. The choice between these methods depends on the nature of the alkyl group to be introduced, the scale of the reaction, and the available starting materials.

Q2: I am observing a significant amount of O-alkylation. How can I favor N-alkylation?

A2: O-alkylation is a common side reaction. To promote selective N-alkylation, you can:

-

Choose appropriate reaction conditions: In direct alkylation, using a non-polar, aprotic solvent and a mild, non-hindered base can favor N-alkylation.

-

Protect the hydroxyl group: A straightforward approach is to protect the primary alcohol as a silyl ether (e.g., TBDMS or TIPS ether) before performing the N-alkylation. This protecting group can be easily removed under acidic conditions after the N-alkylation is complete.[1]

-

Utilize reductive amination: This method is often more chemoselective for the amine, as the iminium ion intermediate is more electrophilic than the starting aldehyde, leading to preferential reaction at the nitrogen.

Q3: My reaction is very slow or incomplete. What could be the issue?

A3: Several factors can contribute to a sluggish reaction:

-

Steric hindrance: The 2-(propan-1-ol) substituent may sterically hinder the approach of the alkylating agent to the azetidine nitrogen. Using a less hindered alkylating agent or increasing the reaction temperature may be necessary.

-

Inappropriate solvent or base: The choice of solvent and base is crucial. For direct alkylation, polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions. A stronger, non-nucleophilic base might be required to fully deprotonate the azetidine nitrogen.

-

Poor solubility: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

Q4: I am seeing byproducts with a higher molecular weight than my expected product. What are they?

A4: This often indicates overalkylation, where the desired N-alkylated product, which is a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt. To mitigate this, you can:

-

Use a stoichiometric amount of the alkylating agent or a slight excess of the azetidine starting material.

-

Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.

Q5: Is there a risk of the azetidine ring opening during the reaction?

A5: While the azetidine ring is more stable than an aziridine ring, it is still strained and can undergo ring-opening under harsh conditions, particularly with certain activating groups on the nitrogen.[2] It is advisable to use moderate temperatures and avoid strongly acidic or highly reactive electrophilic conditions unless ring-opening is the desired outcome.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low to no conversion of starting material | 1. Insufficiently reactive alkylating agent. 2. Inappropriate base or solvent. 3. Low reaction temperature. 4. Steric hindrance. | 1. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to bromide or iodide). 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., ACN, DMF, DMSO). 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. If steric hindrance is significant, consider a less bulky alkylating agent or an alternative synthetic route. |

| Formation of O-alkylated byproduct | 1. The hydroxyl group is competing with the amine for the alkylating agent. 2. Use of a strong base that deprotonates the alcohol. | 1. Protect the hydroxyl group as a silyl ether (e.g., TBDMSCl, imidazole in DMF). 2. Use a milder base that selectively deprotonates the more acidic N-H. 3. Switch to reductive amination, which is generally more chemoselective for the amine. |

| Formation of overalkylation product (quaternary salt) | 1. Excess alkylating agent. 2. Prolonged reaction time. | 1. Use a 1:1 stoichiometry of the azetidine to the alkylating agent. 2. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |

| Complex mixture of products | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Potential for ring-opening of the azetidine. 3. Impure starting materials. | 1. Lower the reaction temperature. 2. Ensure reaction conditions are not overly harsh. 3. Purify starting materials before use. |

| Difficulty in product purification | 1. Similar polarity of starting material and product. 2. Presence of multiple byproducts. | 1. If the product is basic, consider an acid-base extraction during workup. 2. Optimize the reaction to minimize byproducts. 3. Consider derivatization to aid in separation. |

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide (with Hydroxyl Protection)

This protocol involves the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether, followed by N-alkylation, and subsequent deprotection.

Step 1: Protection of the Hydroxyl Group

-

To a solution of 2-(azetidin-3-yl)propan-1-ol (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

-

Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-(2-(tert-butyldimethylsilyloxy)propyl)azetidine.

Step 2: N-Alkylation

-

To a solution of the TBDMS-protected azetidine (1.0 eq) in anhydrous acetonitrile (ACN), add the alkyl halide (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 60-80 °C and stir until the reaction is complete as monitored by TLC/LC-MS.

-

Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

-

The crude product can be taken to the next step or purified by column chromatography.

Step 3: Deprotection

-

Dissolve the N-alkylated, TBDMS-protected intermediate in THF.

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF) and stir at room temperature for 2-4 hours.

-

Alternatively, for acid-labile alkyl groups, a mild acidic workup (e.g., 1M HCl) can be employed.

-

Monitor the deprotection by TLC/LC-MS.

-

Upon completion, concentrate the reaction mixture and purify the final product by column chromatography or crystallization.

Protocol 2: Reductive Amination

This method is advantageous for its chemoselectivity and is particularly useful when the corresponding aldehyde or ketone is readily available.

Procedure:

-

To a solution of 2-(azetidin-3-yl)propan-1-ol (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE), add the aldehyde or ketone (1.0-1.2 eq).

-

A small amount of acetic acid can be added to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC/LC-MS.

-

Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify the crude product by flash column chromatography.

Reagent and Condition Selection Guide

| Parameter | Direct Alkylation (with Alkyl Halide) | Reductive Amination | Rationale |

| Alkylating Agent | Alkyl halides (I > Br > Cl), tosylates, mesylates | Aldehydes, Ketones | Reactivity of alkyl halides follows S(_N)2 trends. Aldehydes and ketones are suitable for imine formation. |

| Solvent | ACN, DMF, DMSO | MeOH, DCE, THF | Polar aprotic solvents for S(_N)2. Protic or aprotic solvents for reductive amination. |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, Et₃N | Not typically required (or catalytic acid) | A base is needed to neutralize the acid formed in direct alkylation. Reductive amination is often self-catalyzing or requires a catalytic amount of acid. |

| Reducing Agent | Not applicable | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Mild reducing agents are required to selectively reduce the iminium ion in the presence of the carbonyl group. |

| Temperature | Room temperature to 80 °C | 0 °C to room temperature | Higher temperatures may be needed for less reactive alkyl halides. Reductive amination is typically performed at milder temperatures. |

| Chemoselectivity | Lower (O-alkylation is a risk) | Higher (generally selective for the amine) | The hydroxyl group can compete in direct alkylation. The iminium intermediate in reductive amination is more reactive towards reduction than the starting carbonyl. |

References

- Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286.

- Brandi, A., Cicchi, S., & Cordero, F. M. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(10), 3988–4035.

- Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Medicinal Chemistry.

- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). Cesium Hydroxide Promoted Selective N-Monoalkylation of Primary Amines. Organic Letters, 1(12), 1893–1896.

- Matier, C. D., Schwaben, J., Peteres, J. C., & Fu, G. C. (2017). Selective Monoalkylation of Aliphatic Amines with Unactivated Secondary Alkyl Iodides via Copper-Catalyzed Photoredox Reactions. Journal of the American Chemical Society, 139(49), 17707–17710.

- Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551.

- Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97.

- Ghorai, M. K., & Tiwari, D. P. (2012). BF3·OEt2-Promoted/Catalyzed Regioselective Nucleophilic Ring Opening of N-Activated/N-Protective Group Free Aziridines and Azetidines. The Journal of Organic Chemistry, 77(13), 5773–5783.

- Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454.

Sources

Technical Guide: Stability & Handling of 2-(Azetidin-3-yl)propan-1-ol

Topic: Stability of 2-(Azetidin-3-yl)propan-1-ol under basic conditions

Executive Summary 2-(Azetidin-3-yl)propan-1-ol (CAS: 1599559-42-8) exhibits high chemical stability under basic conditions, contrasting sharply with its lability in acidic environments. The azetidine ring, despite its significant ring strain (~25.4 kcal/mol), resists nucleophilic ring opening in the absence of ring activation (protonation or quaternization).

Users frequently misinterpret physical loss (due to high water solubility) or carbamate formation (CO₂ absorption) as chemical decomposition. This guide addresses the specific handling requirements to maintain integrity during free-basing, extraction, and storage.

Part 1: Critical Troubleshooting (FAQ)

Q1: My compound "disappeared" during aqueous workup after treating the salt with NaOH. Did the ring open? Diagnosis: Unlikely. The azetidine ring is stable to aqueous NaOH. Root Cause: Phase Partitioning. 2-(Azetidin-3-yl)propan-1-ol contains both a secondary amine and a primary alcohol, making it highly polar. It partitions preferentially into the aqueous phase rather than standard organic solvents like Ethyl Acetate or Diethyl Ether. Solution:

-

Saturate the aqueous phase: Add NaCl until saturation to salt out the amine.

-

Use polar extraction solvents: Switch to DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1).

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor.

Q2: I observed a white solid precipitating from the neat free base oil. Is it polymerizing? Diagnosis: Possible, but more likely Atmospheric Reaction . Root Cause: Carbamate Formation. Azetidines are potent nucleophiles. The free secondary amine rapidly reacts with atmospheric CO₂ to form zwitterionic carbamates (ammonium carbamate species), which appear as white solids. Solution:

-

Inert Atmosphere: Handle strictly under Argon or Nitrogen.

-

Recovery: The free base can often be regenerated from the carbamate by gentle heating under vacuum or treatment with strong base, though this risks oligomerization.

Q3: Can I heat this compound in the presence of a strong base (e.g., NaH, KOtBu)? Diagnosis: Generally Safe. Mechanistic Insight: Unlike acidic conditions where protonation activates the C-N bond for nucleophilic attack (ring opening), basic conditions leave the nitrogen uncharged. The unactivated azetidine ring is kinetically stable to external nucleophiles even at elevated temperatures. Caveat: Avoid electrophiles (e.g., alkyl halides) unless N-alkylation is the intended reaction.

Q4: How should I store the free base? Recommendation: Do not store as a free base. Protocol: Convert the compound immediately to a stable salt (HCl, Oxalate, or Trifluoroacetate) for storage. If the free base is required for the next step, generate it in situ. Why? The free base is prone to slow oligomerization and CO₂ absorption.

Part 2: Experimental Protocols

Protocol A: Optimized Free-Basing & Extraction

Standard extraction protocols result in <30% recovery. Use this optimized method for >85% recovery.

Materials:

-

Starting Material: 2-(Azetidin-3-yl)propan-1-ol hydrochloride[1]

-

Base: Saturated aq.[2] K₂CO₃ (preferred over NaOH to minimize heat/hydrolysis risks of other groups)

-

Solvent: Chloroform:Isopropanol (3:1 v/v)

Step-by-Step:

-